molecular formula C15H14ClNO3S B13863037 2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid

Cat. No.: B13863037
M. Wt: 323.8 g/mol
InChI Key: BWELYNKFVXPZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid is an organic compound with a complex structure that includes benzylamine, chloro, and methylsulfinyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid typically involves multiple steps One common method starts with the chlorination of 4-methylsulfinylbenzoic acid to introduce the chloro groupThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, dichloromethane, various nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-(Benzylamino)-4-chloro-5-methylsulfonylbenzoic acid.

    Reduction: Formation of 2-(Benzylamino)-4-hydro-5-methylsulfinylbenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methylsulfinyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylamine, chloro, and methylsulfinyl groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

2-(benzylamino)-4-chloro-5-methylsulfinylbenzoic acid

InChI

InChI=1S/C15H14ClNO3S/c1-21(20)14-7-11(15(18)19)13(8-12(14)16)17-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3,(H,18,19)

InChI Key

BWELYNKFVXPZCE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C=C(C(=C1)C(=O)O)NCC2=CC=CC=C2)Cl

Origin of Product

United States

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